molecular formula C10H11NO5 B7795260 5-Nitro-2-propoxybenzoic acid

5-Nitro-2-propoxybenzoic acid

Cat. No.: B7795260
M. Wt: 225.20 g/mol
InChI Key: HGPYVAARUVZKNW-UHFFFAOYSA-N
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Description

5-Nitro-2-propoxybenzoic acid is an organic compound with the molecular formula C10H11NO5. It is characterized by the presence of a nitro group (-NO2) and a propoxy group (-OCH2CH2CH3) attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-propoxybenzoic acid typically involves the nitration of 2-propoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product. The general reaction scheme is as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems for the addition of reagents and temperature monitoring can improve yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-propoxybenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

  • Reduction

      Reagents: Iron (Fe), hydrochloric acid (HCl), or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon)

      Conditions: Room temperature to moderate heating

  • Substitution

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Elevated temperatures, polar aprotic solvents

  • Esterification

      Reagents: Alcohols, acid catalysts (e.g., sulfuric acid)

      Conditions: Reflux

Major Products Formed

    Reduction: 5-Amino-2-propoxybenzoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

    Esterification: Esters of this compound

Scientific Research Applications

5-Nitro-2-propoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-propoxybenzoic acid involves its interaction with biological molecules through its nitro and carboxylic acid groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzoic acid
  • 3-Nitrobenzoic acid
  • 4-Nitrobenzoic acid
  • 2-Propoxybenzoic acid

Uniqueness

5-Nitro-2-propoxybenzoic acid is unique due to the presence of both a nitro group and a propoxy group on the benzoic acid core. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other nitrobenzoic acids. The propoxy group increases the compound’s lipophilicity, potentially enhancing its interaction with biological membranes and proteins .

Properties

IUPAC Name

5-nitro-2-propoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-2-5-16-9-4-3-7(11(14)15)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPYVAARUVZKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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